2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of hydroxyl groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-hydroxyaniline in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)acetic acid: Similar in structure but lacks the additional hydroxyl groups.
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one: Shares the phenolic structure but differs in the acetamide group.
Uniqueness
2-(2,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of multiple hydroxyl groups and the acetamide functionality, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO4/c16-11-5-2-10(3-6-11)15-14(19)7-9-1-4-12(17)8-13(9)18/h1-6,8,16-18H,7H2,(H,15,19) |
InChI Key |
WVYCCETYCLMKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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